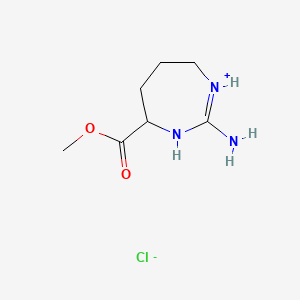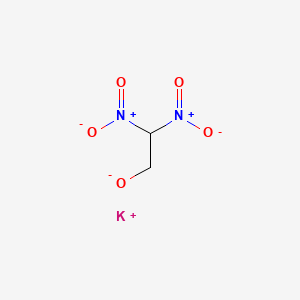
(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazepine ring, an imino group, and a carboxylic acid ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields. The reaction is carried out at room temperature, and the product is isolated by simple workup procedures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more robust and scalable methods. For example, the esterification process can be optimized using continuous flow reactors, which allow for better control over reaction parameters and increased production efficiency . Additionally, the use of automated systems can further enhance the reproducibility and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways . Additionally, its ability to form stable complexes with proteins makes it a valuable tool in structural biology studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl aminolevulinate: Another ester compound used in photodynamic therapy.
Glycine methyl ester hydrochloride: A simpler ester used in amino acid transport studies.
Uniqueness
(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its ability to form stable complexes with proteins and its potential therapeutic properties further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
26281-34-5 |
|---|---|
Formule moléculaire |
C7H14ClN3O2 |
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
methyl 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepin-3-ium-7-carboxylate;chloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-12-6(11)5-3-2-4-9-7(8)10-5;/h5H,2-4H2,1H3,(H3,8,9,10);1H |
Clé InChI |
TZSFAWOPLQFBMY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC[NH+]=C(N1)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)





![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
